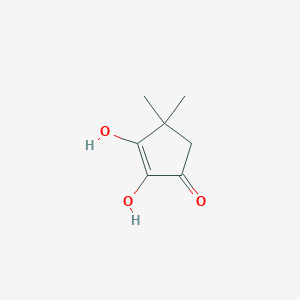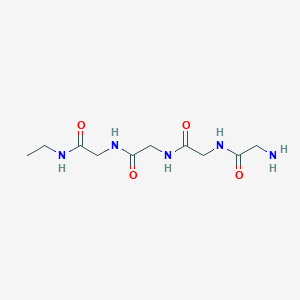
Glycylglycylglycyl-N-ethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycylglycyl-N-ethylglycinamide is a synthetic peptide compound It is composed of three glycine residues followed by an N-ethylglycinamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-N-ethylglycinamide typically involves the stepwise addition of glycine residues to a growing peptide chain, followed by the introduction of the N-ethylglycinamide group. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides or uronium salts to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes are optimized to ensure high efficiency and reproducibility, often involving automated peptide synthesizers and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycylglycyl-N-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties or functionality.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while substitution reactions can result in peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
Glycylglycylglycyl-N-ethylglycinamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Industry: It may be used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycylglycylglycyl-N-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycylglycylglycine: A tripeptide similar to Glycylglycylglycyl-N-ethylglycinamide but lacking the N-ethylglycinamide group.
N-Acetylglycinamide: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the N-ethylglycinamide group, which can confer distinct chemical and biological properties. This modification may enhance the peptide’s stability, solubility, or interaction with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
194552-57-3 |
|---|---|
Molekularformel |
C10H19N5O4 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2-amino-N-[2-[[2-[[2-(ethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C10H19N5O4/c1-2-12-8(17)4-14-10(19)6-15-9(18)5-13-7(16)3-11/h2-6,11H2,1H3,(H,12,17)(H,13,16)(H,14,19)(H,15,18) |
InChI-Schlüssel |
LJXBICNSIBXHEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


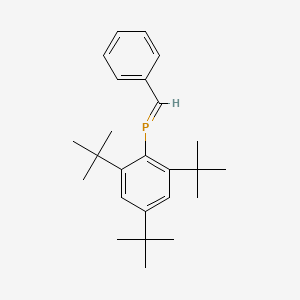


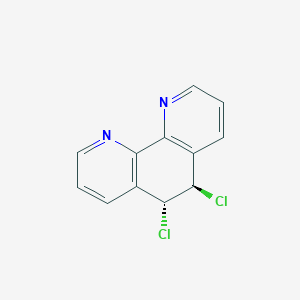


![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
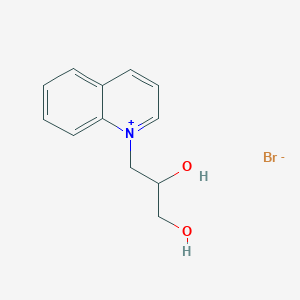
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
